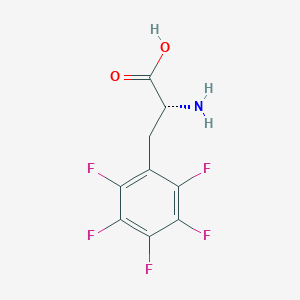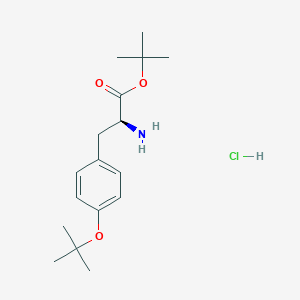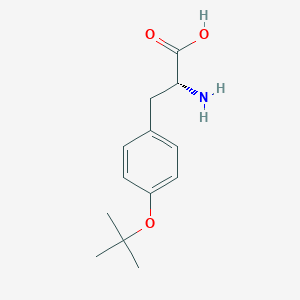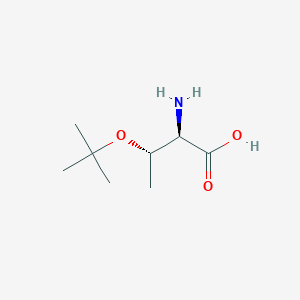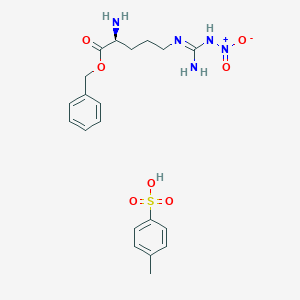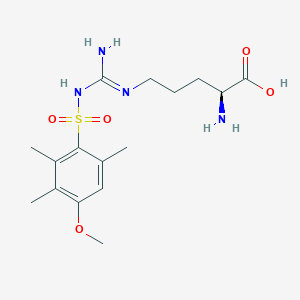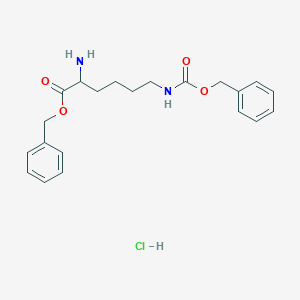
甲苯磺酰基-L-天冬酰胺
描述
Tosyl-L-asparagine is a biochemical used for proteomics research . It has a molecular weight of 287.34 and a molecular formula of C11H17N3O4S . It is a solid substance that is soluble in DMSO and warm water .
Synthesis Analysis
L-asparaginase, an enzyme that catalyzes the degradation of asparagine, is produced by various organisms, including bacteria, fungi, algae, plants, and mammals . The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP . Asparagine synthetase uses ATP to activate aspartate, forming β-aspartyl-AMP . Glutamine donates an ammonium group, which reacts with β-aspartyl-AMP to form asparagine and free AMP .Molecular Structure Analysis
The Tosyl-L-asparagine molecule contains a total of 33 bonds . There are 19 non-H bonds, 10 multiple bonds, 6 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, 1 hydroxyl group, and 1 sulfonamide .Chemical Reactions Analysis
L-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This ability to inhibit protein biosynthesis in lymphoblasts makes L-asparaginase a useful tool in the treatment of acute lymphoblastic leukemia (ALL) .Physical And Chemical Properties Analysis
Tosyl-L-asparagine is a solid substance that is soluble in DMSO and warm water . It has a melting point of 169-170°C (lit.) (dec.) .科学研究应用
甲苯磺酰基-L-天冬酰胺在氨基酸的配位性质中起作用,特别是在它们与铜(II)等金属离子的相互作用中。这在配位化学和金属蛋白研究领域具有重要意义 (Menabue, Saladini, & Morini, 1989)。
对与天冬酰胺相关的酶 L-天冬酰胺酶的研究表明,它由于能够抑制淋巴母细胞中的蛋白质生物合成,因此在治疗急性淋巴细胞白血病 (ALL) 中很重要。该酶是从各种来源分离的,包括微生物和植物 (Batool, Makky, Jalal, & Yusoff, 2016)。
L-天冬酰胺酶在癌症治疗中的治疗应用,特别是在 ALL 和淋巴肉瘤的治疗中,是一个重要的应用领域。该酶催化 L-天冬酰胺的水解,导致白血病细胞中的细胞毒性。研究还集中在改善这种酶的生产、稳定性和减少副作用 (Lopes 等人,2017)。
L-天冬酰胺酶的作用不仅限于药物应用,还包括在食品加工和生物传感器中的用途。该酶被探索用于减少食品中丙烯酰胺的形成并在生理液中检测 L-天冬酰胺的潜力 (Castro 等人,2021)。
重点是发现 L-天冬酰胺酶的新来源和制剂,以降低毒性并提高其作为抗癌剂的功效。这包括探索植物和真菌等替代来源 (Shrivastava, Khan, Khurshid, Kalam, Jain, & Singhal, 2016)。
在生物传感器开发中的创新应用体现在将 L-天冬酰胺酶用于 L-天冬酰胺测量,展示了该酶的跨学科应用 (Cruz 等人,2016)。
作用机制
The therapeutic effects of asparaginase are due to the depletion of the essential amino acid asparagine, thus occupying a unique space within the therapeutic landscape of ALL . Upon hydrolysis of asparagine (and/or glutamine), cells activate GCN2 kinase, which phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 .
安全和危害
Asparaginase, from which Tosyl-L-asparagine is derived, can cause hypersensitivity reactions in patients . Other side effects include skin rashes, mild allergic and anaphylactic reactions, pancreatitis, thrombosis, fever, hepatic insufficiency, hyperammonemia, coagulation abnormalities, as well as increases in blood glucose and uric acid concentrations .
未来方向
There are ongoing efforts to improve the utilization of asparaginase therapy . For example, a PASylated Erwinia asparaginase is currently in the pre-clinical pipeline for Jazz pharmaceuticals, offering hope for a long-acting Erwinia asparaginase in the future . Another possible strategy to overcome issues with hypersensitivity that has shown promise is encapsulation of L-asparaginase in donor-derived erythrocytes (eryaspase) .
属性
IUPAC Name |
(2S)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCSZRICJFBSI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tosyl-L-asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Tosyl-L-asparagine in peptide synthesis?
A: Tosyl-L-asparagine serves as a crucial starting material in the synthesis of optically active α-tosylamino-β-propiolactone (III). [] This lactone is a highly reactive compound that readily reacts with amino acid esters or peptide esters to form L-seryl peptides. The significance lies in its ability to facilitate the formation of peptide bonds while preserving the optical purity of the amino acids, a critical aspect of peptide synthesis. []
Q2: Can you elaborate on the reaction mechanism involving Tosyl-L-asparagine in L-seryl peptide synthesis?
A: The synthesis begins with the conversion of Tosyl-L-asparagine to L-2-tosylamino-3-aminopropionic acid. This compound then undergoes cyclization to form the reactive α-tosylamino-β-propiolactone (III). This lactone acts as an activated form of serine, readily reacting with the free amino group of an amino acid ester or peptide ester. This reaction results in the formation of a new peptide bond and the incorporation of the serine residue into the growing peptide chain. [] Notably, this reaction proceeds with minimal racemization, ensuring the chirality of the amino acids is maintained. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



